4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a 6-methyl-substituted benzothiazole core linked to a pyridinylmethyl group and a 4-cyanobenzoyl moiety. Its molecular formula is C22H16N4O2S (molecular weight: 400.46 g/mol). The compound’s structural uniqueness lies in its dual substitution pattern: the 6-methyl group on the benzothiazole ring and the pyridin-3-ylmethyl group, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS/c1-15-4-9-19-20(11-15)28-22(25-19)26(14-17-3-2-10-24-13-17)21(27)18-7-5-16(12-23)6-8-18/h2-11,13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMUEAFMWOXQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Coupling with Pyridine Moiety: The pyridine moiety can be coupled to the benzothiazole ring through a condensation reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of Benzamide: The final step involves the formation of the benzamide by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Activity: Methoxy vs. Dual Methylation (CAS 895419-89-3): The 4,6-dimethyl substitution enhances lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
Biological Activity Trends :
- The target compound and MMV001239 share a lack of cytotoxicity, suggesting a favorable safety profile for further development .
- The pyridinylmethyl motif, common across analogs, is theorized to confer CYP51 inhibition via metal coordination, though experimental validation is needed .
Structural Diversity in Thiazole/Benzothiazole Analogs: Compounds like 4d (from ) replace benzothiazole with a thiazole core and introduce bulkier substituents (e.g., morpholinomethyl), which may sterically hinder target binding compared to the target compound’s compact benzothiazole-pyridinylmethyl architecture .
Biological Activity
The compound 4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a member of the benzothiazole derivative family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16N4OS |
| Molecular Weight | 344.41 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on existing literature:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, benzothiazole derivatives are known to inhibit acetylcholinesterase (AChE), enhancing cholinergic transmission, which is crucial for cognitive functions.
- Antimicrobial Activity : Benzothiazole derivatives have demonstrated promising results against various pathogens, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways .
Research Findings and Case Studies
Several studies have explored the biological activity of benzothiazole derivatives, providing insights into their potential therapeutic uses:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of M. tuberculosis | , |
| Anticancer | Induction of apoptosis in cancer cell lines | , |
| Neuroprotective | Enhancement of cholinergic transmission | , |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of related benzothiazole compounds on various cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways. The most potent derivative exhibited an EC50 value in the low micromolar range, indicating strong anticancer potential .
Q & A
Q. How can researchers optimize the synthesis of 4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Stepwise Functionalization : Use Mannich or condensation reactions (e.g., coupling benzothiazole and pyridine moieties via amide bonds) under controlled conditions. For example, highlights the use of anhydrous potassium carbonate in DMF for benzothiazole derivatives .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer catalysts can enhance reaction efficiency.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity. Monitor progress via TLC and HPLC (≥95% purity threshold) .
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
- FT-IR : Confirm functional groups (e.g., C≡N stretch ~2220 cm⁻¹, amide C=O ~1680 cm⁻¹) .
- Multinuclear NMR : ¹H NMR (pyridyl protons at δ 8.5–9.0 ppm; benzothiazole methyl at δ 2.5 ppm) and ¹³C NMR (cyano carbon ~115 ppm, amide carbonyl ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity against microbial targets?
Methodological Answer:
- In Vitro Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Mechanistic Probes : Combine time-kill kinetics with membrane permeability assays (SYTOX Green uptake) or reactive oxygen species (ROS) detection to identify bactericidal/fungicidal modes .
Q. What computational and experimental approaches elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., bacterial DNA gyrase or fungal CYP51). Validate with mutagenesis (e.g., alanine scanning of binding pockets) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized enzymes/receptors. Optimize immobilization buffers (e.g., pH 7.4 PBS with 0.005% Tween-20) to minimize nonspecific binding .
Q. How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan or R) to identify trends. Apply ANOVA with post-hoc tests (Duncan’s test for mean separation) to assess variability .
- Standardization : Replicate assays under identical conditions (e.g., inoculum size, growth phase). Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry vs. SPR) .
Q. What methodologies assess the compound’s environmental persistence and transformation pathways?
Methodological Answer:
- Simulation Studies : Conduct hydrolysis/photolysis experiments (OECD 111/316 guidelines) under UV light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) to derive EC50 values. Pair with QSAR models to predict bioaccumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
